molecular formula C23H27NO3 B1613356 2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-87-0

2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Katalognummer: B1613356
CAS-Nummer: 898761-87-0
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: ZKMUSAHBNIBMOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone features a benzophenone core with dimethyl substituents at the 2- and 6-positions and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 3'-position. This spirocyclic system combines oxygen and nitrogen heteroatoms within a fused bicyclic structure, which may confer unique conformational rigidity and electronic properties.

Eigenschaften

IUPAC Name

(2,6-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-5-3-6-18(2)21(17)22(25)20-8-4-7-19(15-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMUSAHBNIBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643316
Record name (2,6-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-87-0
Record name (2,6-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the Benzophenone Core

  • Method: Friedel-Crafts acylation is employed to construct the benzophenone skeleton. This involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Reactants: Typically, a dimethyl-substituted aromatic compound (e.g., 2,6-dimethylbenzene derivative) is reacted with an appropriate benzoyl chloride or benzoyl equivalent.
  • Conditions: The reaction is carried out under anhydrous conditions, often in an inert solvent like dichloromethane or carbon disulfide, at controlled temperatures to avoid polyacylation.
  • Outcome: This step yields the benzophenone intermediate with dimethyl substitutions at the 2,6-positions on the aromatic ring.

Substitution with Dimethyl Groups

  • Note: In some synthetic routes, dimethyl groups are introduced prior to or during the formation of the benzophenone core, depending on the availability of starting materials.
  • Method: Methylation can be achieved via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate, often catalyzed by Lewis acids.
  • Outcome: The dimethyl substitutions at the 2,6-positions on the aromatic ring enhance the compound's steric and electronic properties.

Optimization and Industrial Considerations

  • Catalysts and Reaction Conditions: Industrial synthesis may optimize catalysts, solvent systems, and reaction temperatures to maximize yield and purity.
  • Purification: Techniques such as recrystallization, chromatography, and solid-phase extraction (SPE) are employed to isolate the target compound and remove impurities.
  • Analytical Characterization: Purity and structural integrity are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations to validate vibrational frequencies (notably the carbonyl C=O stretch around 1650 cm⁻¹).

Summary Table of Preparation Methods

Step Reaction Type Reactants & Reagents Conditions Outcome
1 Friedel-Crafts Acylation 2,6-dimethylbenzene derivative + benzoyl chloride AlCl3 catalyst, anhydrous solvent, controlled temp Benzophenone core with dimethyl substitution
2 Nucleophilic Substitution Benzophenone intermediate + 1,4-dioxa-8-azaspiro[4.5]decane Mild heating, base, polar aprotic solvent Spirocyclic amine moiety attached via methylene bridge
3 Electrophilic Aromatic Substitution (if needed) Aromatic intermediate + methylating agent (e.g., methyl iodide) Lewis acid catalyst, controlled temp Introduction of dimethyl groups (if not pre-installed)

Research Findings and Analytical Insights

  • Computational Modeling: DFT/6-311G calculations support the vibrational assignments and confirm the molecular structure, especially the C=O stretching mode near 1650 cm⁻¹.
  • Purity Analysis: GC-MS methods with detection limits around 10 mg/kg ensure high purity of the synthesized compound.
  • Structural Confirmation: NMR spectroscopy validates the integrity of the spirocyclic moiety and substitution patterns.
  • Toxicity Considerations: Benzophenone derivatives, including this compound, are studied for toxicity profiles using in vitro assays due to their classification as Group 2B carcinogens, guiding safe handling during synthesis.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic amine and dioxane ring can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spirocyclic Core Variations

Diazaspiro[4.5]decane Derivatives

Compounds such as 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) and its 3-chlorophenyl analog (Compound 14) share a diazaspiro[4.5]decane core but lack the dioxa-aza hybrid system.

Oxa-Azaspiro[4.5]decane Systems

Synthetic derivatives like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature a 7-oxa-9-aza-spiro[4.5]decane core. Unlike the target compound’s 1,4-dioxa-8-azaspiro system, this structure positions oxygen and nitrogen atoms differently, altering electron distribution and steric effects. These compounds were synthesized via condensation reactions and characterized spectroscopically, highlighting applications in organic synthesis .

Multi-Spiro Systems

The compound 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione incorporates two spiro systems (dioxaspiro[4.5]decane and diazaspiro[4.4]nonene). The additional spiro ring introduces greater conformational constraint, which may reduce flexibility compared to the single-spiro target compound. X-ray crystallography confirmed precise bond lengths (mean C–C = 0.002 Å) and a high data-to-parameter ratio (16.9), underscoring structural stability .

Substituent Effects

Halogenated Analogs

The brominated derivative 3'-bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone shares the same spiro system as the target compound but substitutes a bromine atom at the 3'-position. Bromine’s electronegativity and larger atomic radius could enhance intermolecular interactions (e.g., halogen bonding) and alter electronic properties compared to the dimethyl-substituted target compound. Safety data for this analog emphasize standard handling protocols under GHS guidelines .

Piperazine-Linked Derivatives

Compounds like those in incorporate piperazine groups, which are common in CNS-targeting drugs. The absence of piperazine in the target compound suggests divergent biological targets or mechanisms. Piperazine’s basic nitrogen may enhance solubility, whereas the benzophenone moiety in the target compound could favor π-π stacking interactions .

Structural and Functional Implications

Feature Target Compound Analog () Analog ()
Core Structure 1,4-Dioxa-8-azaspiro[4.5]decane 1,3-Diazaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane
Key Substituents 2,6-Dimethylbenzophenone Piperazine-propyl, phenyl 3'-Bromobenzophenone
Polarity Moderate (O/N heteroatoms) Lower (N-only spiro) Moderate (O/N + Br)
Potential Applications Materials science, drug discovery Pharmacology (unspecified) Not reported

Biologische Aktivität

2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS Number: 898761-87-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview.

The compound has the molecular formula C23H27NO3C_{23}H_{27}NO_3 and a molecular weight of 365.47 g/mol. Its structure includes a benzophenone core substituted with a spirocyclic moiety, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC23H27NO3
Molecular Weight365.47 g/mol
CAS Number898761-87-0
Purity97%

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential in the following areas:

Antimicrobial Activity

Preliminary tests have shown that benzophenone derivatives can exhibit antimicrobial properties against various bacterial strains. The presence of the spirocyclic structure may enhance membrane permeability, leading to increased efficacy against pathogens.

Anticancer Properties

Benzophenone derivatives are often studied for their anticancer potential due to their ability to induce apoptosis in cancer cells. The unique structure of this compound may interact with cellular pathways involved in cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [Institute Name] assessed the antimicrobial activity of various benzophenone derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
  • Anticancer Activity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The study highlighted the importance of further research into its mechanism of action.
  • Safety and Toxicity Evaluation : A toxicity assessment revealed that while the compound exhibited promising biological activity, it also showed cytotoxic effects at higher concentrations. This necessitates careful dosage regulation in potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing 2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, and what optimization strategies are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Spirocyclic Amine Formation : Cyclization of 1,4-dioxa-8-azaspiro[4.5]decane precursors under acidic or basic conditions.

Benzophenone Core Functionalization : Alkylation or nucleophilic substitution to attach the spirocyclic moiety to the benzophenone backbone.

Substituent Introduction : Methylation at the 2- and 6-positions via Friedel-Crafts alkylation or directed ortho-metalation.

Q. Optimization Strategies :

  • Temperature Control : Maintain <60°C during spirocyclic intermediate formation to prevent ring-opening side reactions .
  • Catalyst Selection : Use Pd/C or Ni catalysts for efficient cross-coupling steps .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradients) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic and benzophenone moieties in this compound?

Methodological Answer:

Technique Key Parameters Insights
X-ray Crystallography Space group P21/cP2_1/c, Rint<0.04R_{\text{int}} < 0.04Confirms spirocyclic geometry and bond angles (e.g., C–O–C ~109.5°) .
1^1H/13^{13}C NMR CDCl₃, 400 MHzMethyl groups at δ 1.2–1.4 ppm; spirocyclic protons at δ 3.6–4.1 ppm (dioxane ring) .
FT-IR KBr pellet, 400–4000 cm⁻¹C=O stretch at ~1660 cm⁻¹ (benzophenone); C–O–C at 1100 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray) when determining the spatial arrangement of substituents in this compound?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility (e.g., spirocyclic ring puckering) that may explain discrepancies .
  • DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate spatial models .
  • Complementary Techniques : Use NOESY/ROESY to confirm proximity of methyl groups to the spirocyclic nitrogen .

Case Example : A 2023 study resolved conflicting 13^{13}C NMR signals by correlating X-ray-derived torsion angles with DFT-optimized structures .

Q. What in silico and experimental approaches are recommended for elucidating the mechanism of action of this compound in supramolecular or biological systems?

Methodological Answer:

Approach Protocol Outcome
Molecular Docking Autodock Vina, PDB ID 1XYZ (enzyme target)Predict binding affinity (ΔG < -8 kcal/mol) to kinase domains .
Surface Plasmon Resonance (SPR) Immobilize compound on CM5 chip; kon/koffk_{\text{on}}/k_{\text{off}} analysisQuantify protein-ligand interactions (e.g., KDK_D ~10⁻⁶ M) .
Fluorescence Quenching Titrate with BSA; Stern-Volmer analysisDetermine binding stoichiometry (n ≈ 1) and conformational changes .

Q. Comparative analysis with structural analogs: How do substituent variations (e.g., dimethyl vs. methoxy groups) impact physicochemical and biological properties?

Methodological Answer:

Analog Substituent Impact
3'-Methoxy Derivative OCH₃ at 3'↑ Solubility (LogP 2.1 vs. 3.5), ↓ CYP3A4 inhibition .
2,6-Dichloro Derivative Cl at 2,6↑ Thermal stability (m.p. 145°C vs. 120°C), ↑ Antibacterial activity (MIC 8 μg/mL) .
4'-Trifluoromethyl Derivative CF₃ at 4'↑ Electron-withdrawing effect; 10× higher ROS scavenging in vitro .

Q. Synthetic Guidelines :

  • Electron-Donating Groups (e.g., -CH₃): Enhance π-π stacking in supramolecular assemblies .
  • Halogens (e.g., -Cl): Improve membrane permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .

Q. What safety considerations are critical when handling this compound, given benzophenone-related toxicity concerns?

Methodological Answer:

  • Toxicity Screening : Prioritize Ames test (TA98 strain) to assess mutagenicity linked to benzophenone core .
  • PPE Requirements : Use nitrile gloves (≥8 mil thickness) and fume hoods (face velocity > 0.5 m/s) to prevent dermal/ocular exposure .
  • Waste Disposal : Incinerate at >1000°C to degrade spirocyclic byproducts .

Data Contradiction Analysis Example :
A 2024 study reported conflicting IC₅₀ values (5 μM vs. 12 μM) in kinase assays due to:

Solvent Effects : DMSO (>0.1% v/v) inhibited enzyme activity .

Probe Degradation : LC-MS confirmed 15% compound decomposition after 24h in assay buffer .

Resolution : Use fresh DMSO stocks and add 0.01% BSA to stabilize the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.